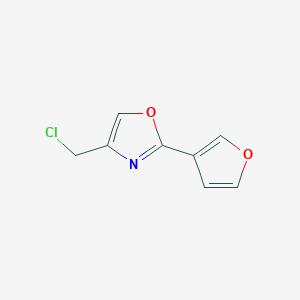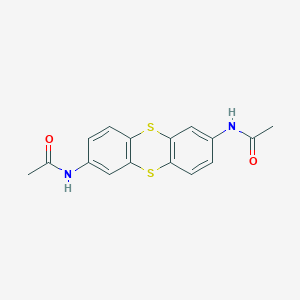
(2-methyl-1-oxo-1-prop-2-enoxypropan-2-yl) 5-amino-2-chlorobenzoate
概要
説明
(2-methyl-1-oxo-1-prop-2-enoxypropan-2-yl) 5-amino-2-chlorobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a chlorine atom, and an ester functional group. Its molecular formula is C13H16ClNO4.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-methyl-1-oxo-1-prop-2-enoxypropan-2-yl) 5-amino-2-chlorobenzoate typically involves multiple steps. One common method includes the esterification of 5-Amino-2-chlorobenzoic acid with 1-allyloxycarbonyl-1-methyl-ethyl alcohol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
化学反応の分析
Types of Reactions
(2-methyl-1-oxo-1-prop-2-enoxypropan-2-yl) 5-amino-2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield 5-nitro-2-chlorobenzoic acid derivatives, while reduction of the ester group may produce the corresponding alcohol .
科学的研究の応用
(2-methyl-1-oxo-1-prop-2-enoxypropan-2-yl) 5-amino-2-chlorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which (2-methyl-1-oxo-1-prop-2-enoxypropan-2-yl) 5-amino-2-chlorobenzoate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways and cellular processes .
類似化合物との比較
Similar Compounds
5-Amino-2-chlorobenzoic acid methyl ester: Similar structure but with a methyl ester group instead of an allyloxycarbonyl-1-methyl-ethyl ester group.
2-Amino-5-chlorobenzoic acid: Lacks the ester functional group, making it less reactive in certain chemical reactions.
Uniqueness
(2-methyl-1-oxo-1-prop-2-enoxypropan-2-yl) 5-amino-2-chlorobenzoate is unique due to its combination of functional groups, which allows for a wide range of chemical modifications and applications. The presence of both an amino group and an ester group provides versatility in synthetic chemistry and potential for diverse biological activities .
特性
CAS番号 |
174489-43-1 |
|---|---|
分子式 |
C14H16ClNO4 |
分子量 |
297.73 g/mol |
IUPAC名 |
(2-methyl-1-oxo-1-prop-2-enoxypropan-2-yl) 5-amino-2-chlorobenzoate |
InChI |
InChI=1S/C14H16ClNO4/c1-4-7-19-13(18)14(2,3)20-12(17)10-8-9(16)5-6-11(10)15/h4-6,8H,1,7,16H2,2-3H3 |
InChIキー |
RGPKEFLHWNRAPS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(=O)OCC=C)OC(=O)C1=C(C=CC(=C1)N)Cl |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[(4-Nitrophenyl)(phenyl)methyl]-1H-imidazole](/img/structure/B8485145.png)




![Pyrido[2,3-b]pyrazine-7-carboxaldehyde](/img/structure/B8485196.png)

